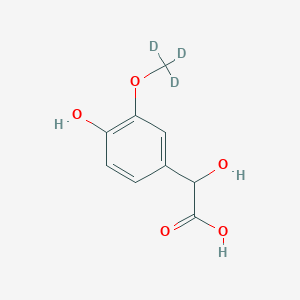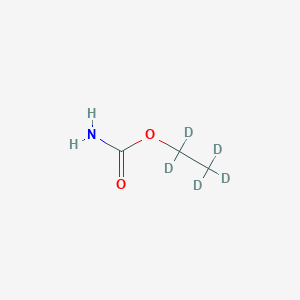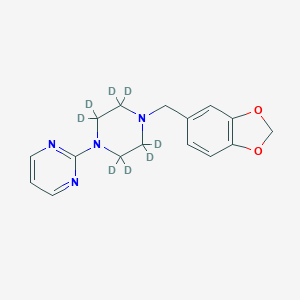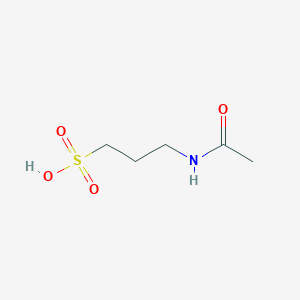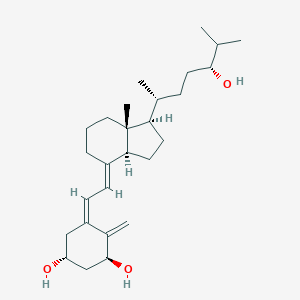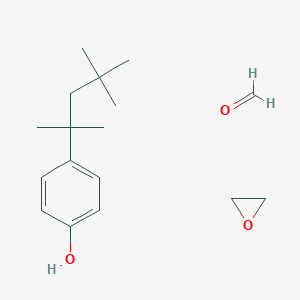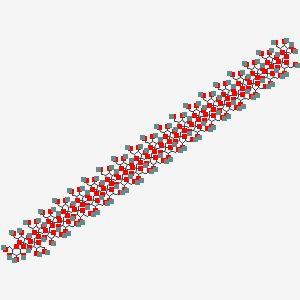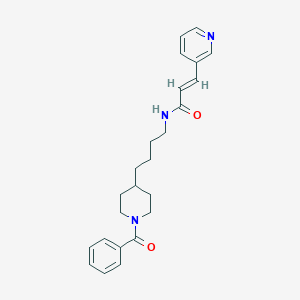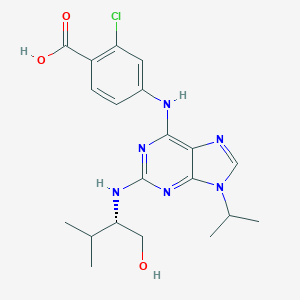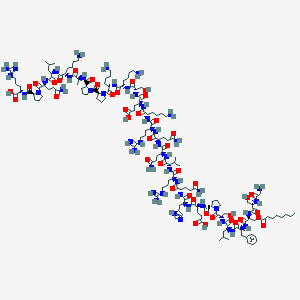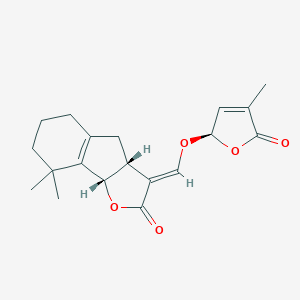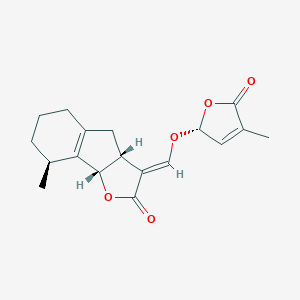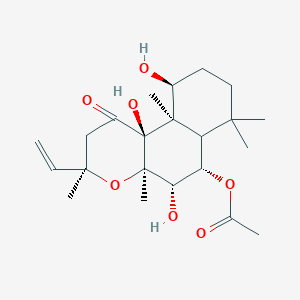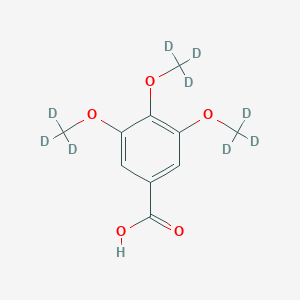
3,4,5-Trimethoxybenzoic Acid-d9
Übersicht
Beschreibung
3,4,5-Trimethoxybenzoic Acid-d9 is the labelled analogue of 3,4,5-Trimethoxybenzoic acid, which is a metabolite of Trimebutine . Trimebutine is an opioid receptor agonist and an antispasmodic . It is used as intermediates in medicine and organic synthesis . It is also widely used in making dyes and inks, photographic developers and used as astringents in medically .
Synthesis Analysis
A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity . The synthesis process involves methoxylation of gallic acid and dimethyl sulfate, and the fine product is obtained after neutralization, filtration, and washing .Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxybenzoic Acid-d9 can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of 3,4,5-Trimethoxybenzoic Acid-d9 involve a series of basic esters . The Smiles notation for this compound isO=C(O)C1=CC(OC([2H])([2H])[2H])=C(OC([2H])([2H])[2H])C(OC([2H])([2H])[2H])=C1 . Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzoic Acid-d9 is a white to beige fine crystalline powder . Its molecular weight is 221.25 g/mol . It has a topological polar surface area of 65 Ų .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- 3,4,5-Trimethoxybenzoic Acid is used as an intermediate in medicine . It acts as a metabolite of trimebutine .
- A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity .
- The compounds were prepared by alkylation of the appropriate secondary amines with 4-chlorobutyl 3,4,5-trimethoxybenzoate .
- One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethylenediamine, exhibited hypotensive activity following intravenous administration to normotensive dogs .
-
Organic Synthesis
- 3,4,5-Trimethoxybenzoic Acid is used as intermediates in organic synthesis .
- Some new 3,4,5-trimethoxybenzenesulfonamides were synthesized for biological screening .
- The intermediate 3,4,5-trimethoxybenzenesulfonic acid was prepared from 3,4,5-trimethoxyaniline according to the procedure of Meerwein .
-
Industrial Applications
-
UV/Visible Spectroscopy
- 3,4,5-Trimethoxybenzoic Acid is used in UV/Visible spectroscopy .
- The UV/Visible spectrum of 3,4,5-Trimethoxybenzoic Acid has been studied and documented .
- The data obtained from these studies can be used in various scientific fields, such as analytical chemistry, environmental science, and materials science .
-
Chemical Education
-
Astringents in Medicine
-
Chemical Research
-
Photographic Developers
-
Dyes and Inks
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4,5-tris(trideuteriomethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSOFNCYXJUNBT-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481383 | |
| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzoic Acid-d9 | |
CAS RN |
84759-05-7 | |
| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine](/img/structure/B196464.png)
